Structural Differentiation: Furan-2-yl vs. Furan-3-yl Regioisomer Comparison
The target compound (CAS 2034327-49-4) possesses a furan-2-yl substituent on the pyrazole ring, which distinguishes it from the commercially available furan-3-yl regioisomer (CAS 2034330-54-4) . Within the pyrazol-furan carboxamide chemotype, SAR studies have established that the furan attachment point is a critical determinant of Akt1 inhibitory potency; for example, compound 25e (a furan-2-carboxamide derivative) exhibited an Akt1 IC50 of 2.2 nM and potent anti-proliferative activity in HCT116 (IC50 = 3.1 µM) and OVCAR-8 (IC50 = 2.8 µM) cell lines, whereas structural isomers with altered furan connectivity showed significantly different activity profiles [1]. Although the target compound has not been directly assayed and published, the established SAR framework provides a strong class-level inference that its specific regioisomeric form will yield a distinct biological fingerprint compared to the furan-3-yl analog.
| Evidence Dimension | Kinase inhibition and cellular anti-proliferative activity as a function of furan regioisomerism |
|---|---|
| Target Compound Data | Furan-2-yl regioisomer; not yet directly assayed in published studies |
| Comparator Or Baseline | Furan-3-yl regioisomer (CAS 2034330-54-4) and structurally characterized pyrazol-furan carboxamide analogue 25e (Akt1 IC50 = 2.2 nM) |
| Quantified Difference | The furan-2-yl vs. furan-3-yl difference is predicted to alter kinase selectivity and potency based on established SAR; exact quantitation is pending experimental determination |
| Conditions | In vitro Akt1 kinase inhibition assay and HCT116 / OVCAR-8 cell proliferation models, per published SAR study |
Why This Matters
Procurement of the correct regioisomer is critical for SAR continuity; the furan-2-yl form cannot be substituted with the furan-3-yl analog without risking a complete shift in biological activity.
- [1] Zhan, W., Xu, L., Dong, X., Dong, J., Yi, X., Ma, X., Qiu, N., Li, J., Yang, B., Zhou, Y., & Hu, Y. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 117, 47–58. View Source
